molecular formula C9H4F6O B1584095 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone CAS No. 721-37-9

2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone

Cat. No. B1584095
CAS RN: 721-37-9
M. Wt: 242.12 g/mol
InChI Key: MDCHHRZBYSSONX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H4F6O . It is used in laboratory chemicals and in the synthesis of substances .


Synthesis Analysis

The preparation of 2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone (3-trifluoromethyltrifluoroacetophenone) has been reported by Grignard synthesis using m-trifluoromethylbromo-benzene and trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone consists of a trifluoromethyl group attached to an acetophenone group . The average mass of the molecule is 242.118 Da and the monoisotopic mass is 242.016632 Da .


Chemical Reactions Analysis

2,2,2-Trifluoroacetophenone, a related compound, has been used in the synthesis of new fluorinated polymers, having high average molecular weight, high thermal stability, and good film-forming properties .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature with a refractive index of 1.415 . It has a boiling point of 65-67 °C/24 mmHg and a density of 1.418 g/mL at 25 °C .

Scientific Research Applications

Enhancing Reactivity in Polycondensations

2,2,2-Trifluoroacetophenone demonstrates enhanced reactivity in polycondensation reactions with aromatic hydrocarbons. A study by Peña, Zolotukhin, and Fomine (2004) in "Macromolecules" found that electron-withdrawing groups in the carbonyl compound, like those in 2,2,2-trifluoroacetophenone, reduce activation and total reaction energies in electrophilic aromatic substitution reactions (Peña, Zolotukhin, & Fomine, 2004).

Biocatalytic Reduction

Wang et al. (2011) reported in "Applied Microbiology and Biotechnology" the use of 2,2,2-trifluoroacetophenone in asymmetric biocatalytic reduction. A bacterial strain, Leifsonia xyli HS0904, was discovered that could reduce 2,2,2-trifluoroacetophenone to a specific chiral ethanol with high enantiometric excess, demonstrating its potential in the preparation of chiral intermediates for pharmaceutical applications (Wang et al., 2011).

Synthesis of Chromones and Furanones

Irgashev et al. (2009) in "Tetrahedron Letters" utilized derivatives of 2,2,2-trifluoroacetophenone in the synthesis of chromones and furanones. Their study indicates its utility in organic synthesis, particularly in creating compounds with potential pharmaceutical significance (Irgashev et al., 2009).

Tellurium-Mediated Synthesis

In 2018, Luo and Weng in "Chemical Communications" described the use of 2,2,2-trifluoroacetophenone in a tellurium-mediated synthesis of oxazoles. This synthesis approach is notable for yielding compounds with fungicidal and insecticidal activities (Luo & Weng, 2018).

Non-Covalent Interaction Analysis

Lei et al. (2020) in "Molecules" studied the non-covalent interactions in complexes formed by 2,2,2-trifluoroacetophenone and water. This research is significant in understanding the role of fluorine atoms in influencing non-covalent interactions, which is crucial in various fields of chemistry and material science (Lei et al., 2020).

Safety And Hazards

The compound is classified as a flammable liquid (Category 3), and it can cause skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity with single exposure (Category 3, Respiratory system) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and avoiding breathing mist or vapors .

properties

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCHHRZBYSSONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222422
Record name 3-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone

CAS RN

721-37-9
Record name 3-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone
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Record name 721-37-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Allendörfer, A Sudau, S Bräse - Advanced Synthesis & …, 2010 - Wiley Online Library
The synthesis of trifluoroethylamines as amide bond mimics is an interesting topic in current research. They are well known tools in pharmaceutical and agrochemical industry. Other …
Number of citations: 6 onlinelibrary.wiley.com
E Cetina-Mancilla, MO González-Díaz… - Journal of Membrane …, 2022 - Elsevier
A facile, robust and scalable one-pot synthesis of easily processable, film-forming, shape persistent polymers became a great challenge in membrane separation technologies. Herein, …
Number of citations: 4 www.sciencedirect.com

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